molecular formula C34H36O4S B8198385 (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran CAS No. 211801-54-6

(2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran

Cat. No.: B8198385
CAS No.: 211801-54-6
M. Wt: 540.7 g/mol
InChI Key: UJHZGRWENHLWRW-DOXSZANXSA-N
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Description

(2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran: is a complex organic compound with the molecular formula C34H36O4S It is a derivative of fucopyranoside, a type of sugar molecule, and is characterized by the presence of benzyl groups and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran typically involves multiple stepsThe thioether linkage is then formed by reacting the intermediate with a suitable thiol reagent under controlled conditions .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfoxides and sulfones: from oxidation.

    Debenzylated fucopyranoside derivatives: from reduction.

    Substituted fucopyranosides: from substitution reactions.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups and thioether linkage play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Uniqueness: (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran is unique due to its specific combination of benzyl groups and thioether linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications, particularly in the study of carbohydrate chemistry and biology .

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-methyl-6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O4S/c1-25-18-20-30(21-19-25)39-34-33(37-24-29-16-10-5-11-17-29)32(36-23-28-14-8-4-9-15-28)31(26(2)38-34)35-22-27-12-6-3-7-13-27/h3-21,26,31-34H,22-24H2,1-2H3/t26-,31+,32+,33-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHZGRWENHLWRW-DOXSZANXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=C(C=C2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC2=CC=C(C=C2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211801-54-6
Record name (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.271.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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